N-butyl-N-tritylamine

Description

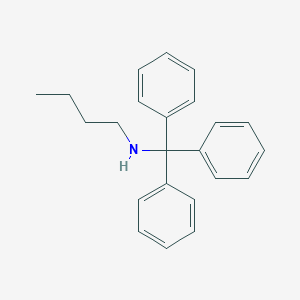

N-Butyl-N-tritylamine (CAS: 5824-40-8) is a tertiary amine characterized by a trityl (triphenylmethyl) group and a butyl group attached to a central nitrogen atom. Its molecular formula is C19H17N, with a molecular weight of 259.34 g/mol . The compound is a white crystalline solid with a melting point of 102–104°C and is primarily used as a building block in organic synthesis, particularly in the development of pharmaceuticals and specialized polymers. The trityl group confers steric bulk and acid sensitivity, making it valuable in protecting-group chemistry .

Properties

Molecular Formula |

C23H25N |

|---|---|

Molecular Weight |

315.5g/mol |

IUPAC Name |

N-tritylbutan-1-amine |

InChI |

InChI=1S/C23H25N/c1-2-3-19-24-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,24H,2-3,19H2,1H3 |

InChI Key |

KWSMMDMJKSEWTK-UHFFFAOYSA-N |

SMILES |

CCCCNC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

CCCCNC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Tributylamine (N,N-Dibutyl-1-butanamine)

- Formula : C12H27N

- Molecular Weight : 185.35 g/mol

- Physical Properties : Liquid at room temperature (b.p. ~216°C), lower steric bulk compared to N-butyl-N-tritylamine.

- Uses : Industrial intermediate for surfactants, corrosion inhibitors, and rubber additives .

- Hazards : Flammable, causes skin/eye irritation, and requires storage in ventilated areas .

- Its applications are more industrial than pharmaceutical .

N-Tritylethane-1,2-diamine

N,N-Dimethylbutylamine

- Formula : C6H15N

- Molecular Weight : 101.19 g/mol

- Applications : Solvent and precursor for quaternary ammonium compounds.

- Contrast : Smaller substituents (methyl vs. trityl/butyl) result in lower steric hindrance and higher reactivity. Lacks the aromatic stability and pharmaceutical relevance of this compound .

N-Butyl-N-propyl-1-butanamine

- Formula : C11H25N

- Molecular Weight : 171.32 g/mol

- Uses : Intermediate in agrochemical synthesis.

- Differentiation : Linear and branched alkyl chains dominate its structure, leading to distinct solubility and reactivity profiles compared to the trityl-containing analogue .

Comparative Data Table

Research Findings and Functional Insights

- Acid Stability : this compound and other trityl derivatives degrade under acidic conditions (pH 1), a property exploited in drug delivery systems for targeted release .

- Biological Activity : Trityl-containing amines (e.g., N-Tritylethane-1,2-diamine) show antitumor effects by inhibiting kinesin spindle proteins, unlike aliphatic amines like tributylamine .

- Synthetic Utility : The trityl group in this compound acts as a protective group for amines in peptide synthesis, whereas simpler amines like N,N-dimethylbutylamine are used for straightforward alkylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.